molecular formula C15H11FO5S B13937296 2-(2-Carboxy-4-fluorophenylthio)-5-methoxybenzoic acid

2-(2-Carboxy-4-fluorophenylthio)-5-methoxybenzoic acid

Cat. No.: B13937296
M. Wt: 322.3 g/mol
InChI Key: RBWXCFSPJYJFDN-UHFFFAOYSA-N
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Description

2-(2-Carboxy-4-fluorophenylthio)-5-methoxybenzoic acid is an organic compound that features a complex aromatic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and materials science. Its unique structure, which includes both carboxylic acid and methoxy functional groups, makes it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Carboxy-4-fluorophenylthio)-5-methoxybenzoic acid typically involves the reaction of ethyl 4-fluoro-3-nitrobenzoate with ethyl 5-fluoro-2-mercaptobenzoate in the presence of caesium carbonate in N,N-dimethylformamide. The reaction mixture is heated to 80°C and then allowed to stir overnight at room temperature. The product is purified using silica gel column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Carboxy-4-fluorophenylthio)-5-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form different derivatives.

    Reduction: The nitro group in the precursor can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce amines.

Scientific Research Applications

2-(2-Carboxy-4-fluorophenylthio)-5-methoxybenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis.

    Biology: The compound’s derivatives may have potential as enzyme inhibitors or pharmaceuticals.

    Medicine: Research is ongoing into its potential therapeutic applications.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Carboxy-4-fluorophenylthio)-5-methoxybenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active sites, while the methoxy group can influence the compound’s overall polarity and solubility. These interactions can modulate the activity of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Carboxy-4-fluorophenylthio)-5-fluorobenzoic acid
  • 2-(2-Carboxy-4-fluorophenylthio)-4,5-difluorobenzoic acid

Uniqueness

2-(2-Carboxy-4-fluorophenylthio)-5-methoxybenzoic acid is unique due to the presence of both a methoxy group and a carboxylic acid group on the aromatic ring. This combination of functional groups provides distinct chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C15H11FO5S

Molecular Weight

322.3 g/mol

IUPAC Name

2-(2-carboxy-4-fluorophenyl)sulfanyl-5-methoxybenzoic acid

InChI

InChI=1S/C15H11FO5S/c1-21-9-3-5-13(11(7-9)15(19)20)22-12-4-2-8(16)6-10(12)14(17)18/h2-7H,1H3,(H,17,18)(H,19,20)

InChI Key

RBWXCFSPJYJFDN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)SC2=C(C=C(C=C2)F)C(=O)O)C(=O)O

Origin of Product

United States

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